molecular formula C₇H₈D₃NO₃ B1154652 Paramethadione-d3

Paramethadione-d3

Cat. No.: B1154652
M. Wt: 160.19
Attention: For research use only. Not for human or veterinary use.
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Description

Paramethadione-d3 is a deuterated analog of Paramethadione, an oxazolidinedione-class anticonvulsant. This compound is designed for use in research and development as an internal standard for high-performance liquid chromatography (HPLC) and other mass spectrometry-based analytical methods, helping scientists achieve precise quantification and metabolic profiling. The parent compound, Paramethadione, was historically used to control refractory absence (petit mal) seizures. Its primary mechanism of action involves the reduction of T-type calcium currents in thalamic neurons. This action inhibits corticothalamic transmission and raises the threshold for repetitive activity, thereby dampening the abnormal thalamocortical rhythmicity associated with the 3-Hz spike-and-wave discharges seen on electroencephalogram (EEG) during absence seizures. Paramethadione is rapidly absorbed and is primarily metabolized hepatically via cytochrome P450 isozyme 2C9 to an active metabolite. Owing to significant safety concerns, including the risk of severe birth defects (known as fetal trimethadione or paramethadione syndrome), sedative effects, and other serious adverse reactions, Paramethadione is no longer approved for clinical use. Consequently, this compound serves as a critical non-clinical tool for forensic analysis, pharmacological research, and investigating the disposition of the parent drug in research settings. The product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C₇H₈D₃NO₃

Molecular Weight

160.19

Synonyms

3,5-Dimethyl-5-ethyloxazolidine-2,4-dione-d3;  5-Ethyl-3,5-dimethyloxazolidine-2,4-dione-d3;  Paradione-d3;  Parametadione-d3; 

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies for Paramethadione D3

Chemical Synthesis Pathways of Paramethadione (B1678424) Analogues

The synthesis of paramethadione and its analogues hinges on the construction of the 1,3-oxazolidine-2,4-dione heterocyclic ring system. This core structure is found in a variety of biologically significant compounds. rsc.org Numerous synthetic strategies have been developed for this purpose, ranging from classical condensation reactions to modern catalytic methods. beilstein-journals.orgorganic-chemistry.org

A foundational and illustrative pathway to Paramethadione (3,5-dimethyl-5-ethyloxazolidine-2,4-dione) involves a two-step process starting from an α-hydroxy acid derivative. wikipedia.orggoogle.com The precursor, 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (B3053247), can be prepared through several routes, including the condensation of ethyl α-hydroxy-α-methylbutyrate with urea. google.com Once this N-unsubstituted oxazolidinedione is formed, the final step is a targeted alkylation. The most direct synthesis of paramethadione involves the methylation of the nitrogen at position 3 of the 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione intermediate, typically using an alkylating agent like dimethyl sulfate (B86663) in the presence of a base. google.com

More general synthetic approaches to the oxazolidine-2,4-dione ring system include:

Reaction of α-hydroxycarboxylic acid esters with carbamates: This method involves treating a 2-hydroxycarboxylic acid ester with a carbamate (B1207046) at elevated temperatures to form the substituted oxazolidine-2,4-dione ring. google.com

Cycloaddition of epoxides and isocyanates: This approach can yield oxazolidinones through the reaction of an epoxide with an isocyanate, often facilitated by a catalyst. beilstein-journals.orgnih.gov

Carbonylation of β-amino alcohols: The reaction of β-amino alcohols with carbon dioxide or its equivalents can also lead to the formation of the oxazolidinone ring. beilstein-journals.org

Tandem Condensation-Cyclization: A novel, one-pot method uses atmospheric carbon dioxide for a phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization to yield the oxazolidine-2,4-dione structure under mild conditions. rsc.org

These varied pathways provide access to a wide range of substituted oxazolidinedione analogues, allowing for structural modifications at different positions of the heterocyclic ring.

Isotopic Labeling Techniques for Precise Deuterium (B1214612) Incorporation

The synthesis of Paramethadione-d3 requires the precise and selective introduction of three deuterium atoms into the molecule. While general methods like hydrogen-deuterium exchange exist, they often lack the regioselectivity needed for creating a specifically labeled compound. nih.gov For a compound designated "-d3," the most robust and accurate strategy is to incorporate a deuterated building block during the chemical synthesis.

Given that the final step in the synthesis of paramethadione is the methylation of the ring nitrogen, the most logical approach for creating this compound is to use a deuterated methylating agent. google.com Instead of using dimethyl sulfate or methyl iodide, the synthesis is performed with its deuterated counterpart, methyl-d3 iodide (CD3I). cymitquimica.comclearsynthdeutero.com

The specific reaction is the N-alkylation of the precursor, 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, with methyl-d3 iodide. This reaction directly attaches the -CD3 group to the nitrogen atom, resulting in the target molecule, 3-(methyl-d3)-5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione. This synthetic incorporation ensures that the deuterium atoms are located exclusively at the intended position and that the isotopic enrichment is high, which is critical for applications such as internal standards in mass spectrometry. clearsynthdeutero.comguidechem.com Methyl-d3 iodide is a widely used reagent for introducing deuterated methyl groups into molecules for research in medicinal chemistry and for studying metabolic pathways. clearsynthdeutero.comguidechem.com

Characterization of Deuterated Positions and Isotopic Purity for Research Use

Following the synthesis of this compound, it is imperative to verify both the location of the deuterium atoms and the isotopic purity of the sample. This characterization is crucial to ensure the compound's suitability for research, particularly when used as an internal standard for quantitative analysis. rsc.org A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this comprehensive evaluation. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic purity. nih.gov The analysis involves measuring the relative intensities of the ion signals corresponding to the unlabeled compound (d0) and all its deuterated isotopologues (d1, d2, d3, etc.). nih.gov By comparing the abundance of the target d3 ion to the sum of all relevant isotopologue ions, a precise calculation of the isotopic enrichment, or purity, can be made. rsc.orgnih.gov This method is highly sensitive and requires very little sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive information about the specific location of the deuterium atoms within the molecule.

Proton NMR (¹H NMR): In the ¹H NMR spectrum of a successfully synthesized this compound, the sharp singlet peak corresponding to the N-methyl protons would be significantly diminished or entirely absent. libretexts.org This disappearance confirms that the hydrogen atoms on the methyl group have been replaced. nih.govlibretexts.org

Deuterium NMR (²H NMR): Deuterium NMR is used to directly observe the incorporated deuterium. wikipedia.org A peak will appear in the ²H NMR spectrum at a chemical shift characteristic of the N-methyl environment, providing unambiguous evidence that deuteration occurred at the desired position. wikipedia.orgcolumbia.edu

Together, these techniques provide a complete picture of the isotopically labeled product, confirming its structural integrity and quantifying its isotopic enrichment. rsc.org

Table 1: Analytical Techniques for the Characterization of this compound

TechniquePurposeExpected Result for this compound
High-Resolution Mass Spectrometry (HR-MS) Determines isotopic purity and enrichment.A mass spectrum showing a distribution of isotopologues, with the molecular ion peak for the d3 species being the most abundant. The ratio of the d3 peak area to the total area of all related isotopologues (d0, d1, d2, etc.) indicates the isotopic purity. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Confirms the position of deuteration by observing the absence of proton signals.The singlet signal corresponding to the N-CH₃ protons (around 2.9-3.1 ppm) will be absent or have a greatly reduced integration value. Other signals (e.g., for the ethyl and C5-methyl groups) will remain unchanged. libretexts.org
Deuterium Nuclear Magnetic Resonance (²H NMR) Directly detects the incorporated deuterium atoms and confirms their chemical environment.A single resonance peak will appear in the spectrum at the chemical shift corresponding to the N-methyl position, confirming the location of the -CD₃ group. wikipedia.org

Advanced Analytical Methodologies for Paramethadione D3 in Research Environments

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is the definitive technology for the sensitive and selective quantification of small molecules in complex biological matrices. When coupled with chromatographic separation, it provides robust and reliable data essential for pharmacokinetic and metabolic studies.

The development of a selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is fundamental for the analysis of drugs and their metabolites in biological samples uu.nl. For research applications involving Paramethadione (B1678424), where Paramethadione-d3 is used as an internal standard, a validated LC-MS/MS assay ensures reliable quantification.

Method Development: A typical method involves chromatographic separation on a C18 analytical column. uu.nl Mobile phases often consist of an aqueous component with a modifier like formic acid (e.g., 0.1% formic acid in water) and an organic component such as methanol or acetonitrile. uu.nlnih.gov A gradient elution, starting with a lower percentage of the organic phase and ramping up, is commonly used to achieve optimal separation of the analyte from endogenous matrix components. uu.nl

Detection is performed using a tandem mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. uu.nl Specific precursor-to-product ion transitions are selected for both the analyte (Paramethadione) and the internal standard (this compound) to ensure specificity and minimize background interference. Optimization of MS parameters, including ionization mode (positive or negative electrospray ionization), is crucial for achieving the highest sensitivity. nih.gov

Method Validation: Validation is performed to confirm that the analytical method is suitable for its intended purpose. According to regulatory guidelines and scientific best practices, validation includes assessing selectivity, linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. nih.govnih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The calibration curve should demonstrate a linear relationship between concentration and instrument response over a defined range. nih.gov Correlation coefficients (r) greater than 0.99 are typically required. nih.gov

Precision and Accuracy: Intra- and inter-day precision and accuracy are evaluated at multiple concentration levels (low, medium, and high). Precision is expressed as the coefficient of variation (CV%), which should ideally be below 15%, while accuracy, expressed as relative error (RE%), should be within ±15% of the nominal value. nih.gov

Recovery: The efficiency of the analyte's extraction from the biological matrix.

Below is a table summarizing typical validation parameters for an LC-MS/MS method.

Table 1: Typical LC-MS/MS Method Validation Parameters

Parameter Acceptance Criteria Typical Finding
Linearity (r) > 0.99 > 0.995 nih.gov
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10 Analyte dependent, often in the low ng/mL range nih.gov
Intra-day Precision (CV%) < 15% 1.8% - 11.2% nih.gov
Inter-day Precision (CV%) < 15% < 11% nih.govnih.gov
Intra-day Accuracy (% Bias) Within ±15% 87.8% - 108.5% of nominal value nih.gov
Inter-day Accuracy (% Bias) Within ±15% Within 100 ± 10% of nominal value nih.govnih.gov

| Recovery (%) | Consistent and reproducible | 81.0% - 106.7% nih.gov |

Gas chromatography-mass spectrometry (GC-MS) represents a powerful alternative for the analysis of volatile and thermally stable compounds. While potentially requiring derivatization for less volatile molecules, GC-MS offers high chromatographic resolution.

Method Development: A GC-MS method for compounds like Paramethadione would typically employ a capillary column, such as an HP-5MS (a non-polar column). mdpi.com Helium is commonly used as the carrier gas. mdpi.commdpi.com The oven temperature is programmed to start at a lower temperature and gradually increase to facilitate the separation of analytes based on their boiling points and interactions with the stationary phase. mdpi.commdpi.com The mass spectrometer is often operated in electron ionization (EI) mode, and quantification can be performed in either selected ion monitoring (SIM) or full-scan mode, with SIM offering greater sensitivity. researchgate.net

Method Validation: Similar to LC-MS/MS, GC-MS methods must be rigorously validated. The validation parameters include linearity, LOD, LOQ, precision, accuracy, and recovery. mdpi.comnih.gov Sample preparation often involves liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix before injection. researchgate.net

Below is a table summarizing typical validation parameters for a GC-MS method.

Table 2: Typical GC-MS Method Validation Parameters

Parameter Acceptance Criteria Typical Finding
Linearity (r²) > 0.99 > 0.99 nih.gov
Limit of Quantification (LOQ) Lowest concentration with acceptable precision and accuracy ~1 ng/mL nih.gov
Intra-day Precision (CV%) < 15% 1% - 3% nih.gov
Inter-day Precision (CV%) < 15% 2.8% - 7.6% mdpi.com
Accuracy (% Bias) Within ±15% 92% - 102% of nominal value nih.gov

| Recovery (%) | Consistent and reproducible | 80.0% - 100.0% nih.gov |

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. eurisotop.com this compound serves this role perfectly in assays for Paramethadione. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium).

The fundamental advantage of a SIL-IS is its ability to co-elute chromatographically with the analyte and exhibit nearly identical behavior during sample extraction and ionization. eurisotop.com This co-behavior allows the SIL-IS to compensate for variations that can occur during sample processing. For instance, if a portion of the analyte is lost during a liquid-liquid extraction step, a proportional amount of the SIL-IS will also be lost. The ratio of the analyte's MS signal to the SIL-IS's MS signal remains constant, ensuring that the calculated concentration is unaffected by the recovery variability. nih.govnih.gov

Studies have shown that non-isotope-labeled internal standards can fail to correct for inter-individual variability in sample recovery, leading to erroneous measurements. nih.govnih.gov In contrast, a SIL-IS effectively corrects for such matrix effects and variations in extraction efficiency, significantly improving the accuracy and precision of the quantitative results. nih.govnih.gov This is particularly important in clinical and research settings where plasma or tissue samples from different individuals can exhibit substantial matrix variability. nih.gov

A critical consideration when using deuterated internal standards is the stability of the deuterium (B1214612) label. The C-D bond is stronger than the C-H bond, which is the basis for the kinetic isotope effect often exploited in drug development. nih.gov However, deuterium atoms can be susceptible to exchange with protons (H+) from the surrounding environment, a phenomenon known as H/D exchange.

This exchange can occur at various stages of the analytical process, including sample storage, extraction, or within the mass spectrometer's ion source. If the deuterium label is placed on an acidic site (e.g., on a heteroatom like oxygen or nitrogen) or an activated carbon atom, it may be prone to back-exchange. nih.gov Such an exchange would compromise the integrity of the internal standard, leading to an underestimation of the analyte concentration.

Solutions: To mitigate this risk, careful molecular design is employed during the synthesis of the SIL-IS. Deuterium labels are strategically placed on positions that are not chemically labile and are resistant to exchange under typical acidic or basic conditions used in sample preparation and chromatography. nih.gov Verifying the isotopic purity and stability of this compound through techniques like NMR or high-resolution mass spectrometry is a crucial quality control step before its use in quantitative assays.

Advanced Chromatographic and Spectroscopic Characterization Techniques for Research Samples

Beyond routine quantification, advanced analytical techniques are employed to fully characterize SIL-IS like this compound and to investigate complex research samples. These methods ensure the identity, purity, and structural integrity of the standard.

High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) technologies, provides highly accurate mass measurements. This capability is used to confirm the elemental composition of this compound and to verify the number of incorporated deuterium atoms. HRMS is also invaluable for identifying and characterizing potential impurities or degradation products in the reference standard material.

Advanced chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), offer significantly enhanced peak capacity and resolving power compared to conventional one-dimensional LC. kuleuven.be In complex research samples, a 2D-LC/MS setup can be used to separate the analyte and internal standard from highly complex matrices, resolving co-eluting interferences that might otherwise compromise quantification. kuleuven.be

Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive technique for structural elucidation. For this compound, NMR is used to confirm the precise location of the deuterium labels on the molecular scaffold. This verification is essential to ensure that the labeling has occurred at a stable position and to rule out any unintended isotopic scrambling during synthesis.

Investigations into the Metabolic Disposition of Paramethadione D3 in Preclinical and in Vitro Systems

Identification and Structural Elucidation of Paramethadione-d3 Metabolites

The initial step in characterizing the metabolic profile of this compound involves a detailed investigation of the metabolites formed in controlled in vitro environments. These systems aim to replicate the metabolic machinery of the body, primarily the liver, to identify the biotransformations the compound undergoes.

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocyte Models, Cell Lines)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will behave in the body. These assays typically involve incubating the drug candidate with liver microsomes or hepatocytes and tracking its degradation over time. nih.gov Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450s, making them an excellent tool for initial metabolic screening. drugbank.com Hepatocytes, being whole liver cells, offer a more comprehensive metabolic picture by including both phase I and phase II metabolic pathways. drugbank.com

For this compound, these studies are crucial for determining its intrinsic clearance. The parent compound, Paramethadione (B1678424), is known to be hepatically metabolized. nih.gov Therefore, incubating this compound with human and preclinical species (e.g., rat, mouse) liver microsomes and hepatocytes would be the standard approach. The rate of disappearance of this compound would be measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its metabolic half-life (t½) and intrinsic clearance (CLint).

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

In Vitro SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHumanExpected to be longer than ParamethadioneExpected to be lower than Paramethadione
Liver MicrosomesRatExpected to be longer than ParamethadioneExpected to be lower than Paramethadione
HepatocytesHumanExpected to be longer than ParamethadioneExpected to be lower than Paramethadione
HepatocytesRatExpected to be longer than ParamethadioneExpected to be lower than Paramethadione

Note: This table is based on the expected deuterium (B1214612) kinetic isotope effect and would need to be confirmed by experimental data.

Enzymatic Pathways and Specific Isozyme Involvement in Paramethadione Metabolism (e.g., Cytochrome P450, UGTs)

The primary metabolic pathway for Paramethadione is N-demethylation to its active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione. nih.gov This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP2C9 being the major contributing isozyme. nih.gov The CYP enzyme family is a major player in the phase I metabolism of a vast number of drugs. nih.gov

For this compound, where the deuterium atoms are located on the N-methyl group, a significant metabolic shift is anticipated. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov This effect can significantly slow down the rate of reactions where C-H bond cleavage is the rate-limiting step, as is common in CYP-mediated metabolism. nih.govnih.gov Consequently, the N-demethylation of this compound by CYP2C9 is expected to be considerably slower than that of its non-deuterated counterpart. While CYP2C9 would still be the primary enzyme involved, its efficiency would be reduced. Other CYP isozymes that may play a minor role in Paramethadione metabolism could become more significant for this compound due to this "metabolic switching." nih.gov

Research into Reactive Metabolite Formation and Detection in In Vitro Systems

Some drugs can be metabolized into chemically reactive species that can bind to cellular macromolecules, potentially leading to toxicity. nih.gov Anticonvulsant drugs, as a class, have been associated with the formation of reactive metabolites. nih.gov In vitro screening for reactive metabolites is a critical step in safety assessment. This is often done by incubating the compound in liver microsomes in the presence of trapping agents like glutathione (B108866) (GSH).

While there is no specific information in the provided search results to suggest that Paramethadione forms significant reactive metabolites, this would be a routine investigation for this compound. The slower metabolism of this compound due to the KIE could potentially reduce the formation of any reactive metabolites if they are formed from the initial N-demethylation step. However, if metabolic shunting occurs, leading to the formation of other metabolites, the potential for reactive species from these alternative pathways would need to be carefully evaluated.

Preclinical Metabolic Fate Studies (e.g., Animal Model Research without clinical implications)

Preclinical animal models are essential for understanding the in vivo metabolic fate of a drug candidate. csu.edu.au These studies provide a more integrated view of absorption, distribution, metabolism, and excretion (ADME) than in vitro systems alone. csu.edu.au For this compound, studies in animal models such as rats or mice would be conducted to determine its pharmacokinetic profile and identify the major circulating metabolites. acs.org

Following administration of this compound to these animals, blood and urine samples would be collected over time. Analysis of these samples would likely confirm the slower metabolism observed in in vitro studies, resulting in a longer half-life and increased exposure of the parent drug, this compound, and a decreased formation of the N-demethylated metabolite.

Table 2: Expected Pharmacokinetic Parameters of Paramethadione vs. This compound in a Rat Model

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
ParamethadioneXYZW
This compoundExpected to be higher than XExpected to be similar to YExpected to be higher than ZExpected to be longer than W

Note: This table represents a hypothetical comparison based on the anticipated deuterium kinetic isotope effect.

Application of Isotopic Tracing for Metabolic Pathway Elucidation

Isotopic labeling is a powerful tool in metabolic research. The use of stable isotopes like deuterium (²H) allows for the precise tracking of a molecule and its metabolites through complex biological systems.

Utilization of Deuterium Labeling to Track Biotransformation Pathways

In the case of this compound, the deuterium label itself serves as a tracer. The presence of the deuterium atoms on the N-methyl group allows for the unambiguous identification of metabolites that retain this part of the molecule. By using high-resolution mass spectrometry, researchers can differentiate between metabolites of this compound and endogenous compounds or metabolites of other co-administered drugs.

The primary application of the deuterium label in this compound is to intentionally slow down its metabolism, a strategy known as "deuterium switching." This is done to improve the pharmacokinetic profile of the drug. The deuterium label allows for a clear investigation of the consequences of this modification. For instance, it enables a precise quantification of the reduction in the rate of N-demethylation and can help to identify any alternative metabolic pathways that may become more prominent as a result of this metabolic blockade. nih.gov

Comparative Metabolic Profiling of Deuterated vs. Non-Deuterated Analogues in Research

Investigations into the metabolic fate of drug candidates are a cornerstone of preclinical development. A key aspect of this is understanding how structural modifications, such as isotopic labeling, can influence metabolic pathways. The substitution of hydrogen with its heavier, stable isotope deuterium can lead to significant changes in the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is most pronounced when the carbon-hydrogen bond is cleaved in the rate-determining step of a metabolic pathway. nih.gov

Paramethadione is primarily metabolized in the liver by microsomal enzymes. nih.gov The main metabolic pathway is N-demethylation, which results in the formation of an active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione. nih.govdrugbank.com This process is catalyzed mainly by the cytochrome P450 (CYP) family of enzymes. drugbank.com

In the case of this compound, the three hydrogen atoms on the N-methyl group are replaced with deuterium. This specific site of deuteration is critical, as it is the location of the primary metabolic transformation of Paramethadione. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, more energy is required to break it. nih.gov Consequently, the N-demethylation of this compound is expected to proceed at a slower rate than that of its non-deuterated analogue.

The theoretical impact of deuteration on the metabolism of Paramethadione is a reduction in the rate of its N-demethylation. This would likely result in a lower rate of formation of its active metabolite. The clinical and pharmacological implications of this altered metabolic profile would require dedicated preclinical and clinical investigation.

Research on other deuterated compounds has demonstrated that the magnitude of the KIE can be influenced by several factors, including the specific CYP isozyme involved and the rate-limiting step of the reaction. plos.org The application of deuteration as a strategy to modulate drug pharmacokinetics requires a thorough understanding of the drug's metabolic pathways and the enzymes involved. nih.govsemanticscholar.org

The following table outlines the principal metabolic pathway for Paramethadione and the hypothesized impact of deuteration.

CompoundPrimary Metabolic PathwayKey MetaboliteTheoretical Impact of Deuteration
Paramethadione N-demethylation by hepatic microsomal enzymes (primarily CYP-mediated) nih.govdrugbank.com5-ethyl-5-methyl-2,4-oxazolidinedione (active) nih.gov-
This compound N-demethylation5-ethyl-5-methyl-2,4-oxazolidinedioneSlower rate of N-demethylation due to the kinetic isotope effect at the deuterated N-methyl group.

Further in vitro studies using human liver microsomes or hepatocytes would be necessary to quantify the difference in the metabolic rates of Paramethadione and this compound and to confirm the anticipated kinetic isotope effect. Such studies are crucial for characterizing the metabolic disposition of deuterated drug analogues.

Pharmacokinetic Research and Disposition Modeling of Paramethadione D3 in Non Human Systems

Absorption and Distribution Studies in Preclinical Models and In Vitro Systems

Specific studies detailing the absorption and distribution of Paramethadione-d3 in preclinical models or in vitro systems have not been extensively published. However, based on its intended use as an internal standard, its absorption and distribution characteristics are expected to closely mimic those of the parent compound, paramethadione (B1678424).

The parent compound, paramethadione, is known to be rapidly absorbed from the digestive tract. nih.gov It is also characterized by not binding significantly to plasma proteins. drugbank.com Therefore, it is anticipated that this compound would also exhibit rapid absorption and minimal protein binding in preclinical models.

In vitro systems, such as studies using liver microsomes, are often used to investigate the metabolic stability of a compound. While specific data for this compound is scarce, such systems would likely be used to confirm that its metabolic profile is comparable to paramethadione, ensuring its suitability as an internal standard. The key consideration is that the deuterated standard and the analyte behave almost identically during extraction, chromatography, and ionization. bioanalysis-zone.com

Table 1: Anticipated Absorption and Distribution Properties of this compound in Non-Human Systems

ParameterAnticipated CharacteristicRationale
Absorption Rate RapidBased on the rapid absorption of the parent compound, paramethadione. nih.gov
Plasma Protein Binding Not SignificantBased on the minimal protein binding of paramethadione. drugbank.com
Tissue Distribution Similar to ParamethadioneAs a deuterated analog, it is expected to distribute into tissues in a similar manner to the parent drug.

Elimination Kinetics and Excretion Pathways in Research Animal Models

Detailed studies on the elimination kinetics and excretion pathways of this compound in research animal models are not available in the public domain. The research focus remains on the parent compound.

Paramethadione is primarily eliminated through hepatic metabolism. nih.govdrugbank.com It undergoes N-demethylation to its active metabolite, 5-ethyl-5-methyl-oxazolidine-2,4-dione, which is then slowly excreted by the kidneys. nih.gov The half-life of paramethadione is reported to be between 12 and 24 hours. drugbank.com

Due to the "kinetic isotope effect," deuterated compounds can sometimes exhibit slower metabolism compared to their non-deuterated counterparts. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing the rate of metabolic reactions that involve the cleavage of this bond. However, for this compound, the deuterium (B1214612) atoms are typically placed on a part of the molecule that is not the primary site of metabolism to ensure its clearance rate closely matches that of paramethadione. This ensures that its concentration remains stable throughout the analytical process.

The primary route of excretion for the metabolites of paramethadione is renal. nih.gov It is therefore expected that the metabolites of this compound would also be excreted via the kidneys in research animal models.

Table 2: Expected Elimination and Excretion Profile of this compound in Animal Models

ParameterExpected CharacteristicBasis of Expectation
Primary Metabolism Hepatic N-demethylationMimicking the metabolism of paramethadione. nih.govdrugbank.com
Metabolic Rate Similar to ParamethadioneBy design as an internal standard, though slight variations due to the kinetic isotope effect are possible.
Primary Excretion Route Renal (of metabolites)Following the excretion pathway of paramethadione metabolites. nih.gov
Half-life Comparable to ParamethadioneTo serve as a reliable internal standard throughout the course of a pharmacokinetic study.

Pharmacokinetic Modeling and Simulation for Research Purposes

There are no specific pharmacokinetic models or simulations published for this compound. The purpose of pharmacokinetic modeling is typically to understand and predict the concentration-time course of a therapeutic drug in the body to optimize dosing regimens. Since this compound is not used therapeutically, it is not a direct subject of such modeling efforts.

However, data generated using this compound as an internal standard is crucial for the development of accurate pharmacokinetic models of paramethadione. The use of a stable isotope-labeled internal standard like this compound enhances the precision and accuracy of the analytical data, which forms the foundation of any reliable pharmacokinetic model. nih.gov

Software such as WinNonlin™ or GastroPlus® are used for pharmacokinetic modeling, often employing a one-compartment or multi-compartment model with first-order kinetics. google.com The highly reliable data obtained through methods using this compound would be input into these programs to determine key pharmacokinetic parameters for paramethadione, such as clearance, volume of distribution, and half-life.

In essence, while this compound itself is not the subject of pharmacokinetic modeling, it is an indispensable tool that enables the accurate modeling and simulation of its parent compound for research purposes.

Molecular and Cellular Mechanistic Studies with Paramethadione D3

Receptor Binding and Target Interaction Research in Biochemical Assays

Paramethadione (B1678424), an oxazolidinedione anticonvulsant, is known to exert its effects through interaction with specific ion channels rather than traditional receptor binding. t3db.cadrugbank.com Its primary targets are voltage-gated calcium channels, specifically the T-type calcium channels. t3db.cadrugbank.com

Research indicates that dione (B5365651) anticonvulsants like paramethadione act as inhibitors or blockers of these channels. drugbank.comdrugbank.com This interaction does not involve a classic ligand-receptor binding event in the way a neurotransmitter binds to its receptor. Instead, it is a modulation of the channel's function. The primary site of action is within the thalamic neurons. t3db.cadrugbank.com

Table 1: Primary Molecular Targets of Paramethadione

TargetActionOrganism
Voltage-dependent T-type calcium channel subunit alpha-1I (Cav3.3)InhibitorHumans
Voltage-dependent T-type calcium channel subunit alpha-1G (Cav3.1)BlockerHumans

Source: drugbank.com

The interaction with these T-type calcium channels is crucial for its anticonvulsant properties. By inhibiting these channels, paramethadione reduces the flow of calcium ions into the neurons. t3db.cadrugbank.com

Cellular Permeability and Transport Mechanism Research in Cell-Based Models

The transport of small molecules like Paramethadione-d3 across the cell membrane is a fundamental aspect of its bioavailability and mechanism of action. Generally, small molecules can cross the plasma membrane through several mechanisms, including passive diffusion and carrier-mediated transport. nih.gov

In addition to passive diffusion, carrier-mediated transport, which involves membrane proteins, can also play a role in the cellular uptake of drugs. nih.gov However, there is no direct evidence to suggest that Paramethadione relies on a specific carrier protein for its transport into neurons.

Table 2: Potential Cellular Transport Mechanisms for this compound

Transport MechanismDescriptionInvolvement of Membrane Proteins
Passive Diffusion Movement of the molecule across the cell membrane down its concentration gradient, driven by its solubility in the lipid bilayer. nih.govNo
Carrier-Mediated Transport Transport facilitated by a membrane protein, which can be either passive (facilitated diffusion) or active (requiring energy). nih.govYes

Investigations using in vitro cell models, such as those derived from the blood-brain barrier or placental tissue, are often employed to determine the permeability of drug compounds. dovepress.com Such studies would be necessary to definitively characterize the cellular transport of this compound.

Investigations into Biochemical Pathway Modulation (e.g., calcium channel regulation)

The modulation of biochemical pathways by Paramethadione is a direct consequence of its interaction with T-type calcium channels. t3db.cadrugbank.com The regulation of these channels has significant downstream effects on neuronal activity.

The modulation of this specific biochemical pathway is central to the therapeutic effect of paramethadione in controlling absence seizures. t3db.cadrugbank.com

Table 3: Biochemical Pathway Modulation by Paramethadione

Modulated PathwayMolecular ActionCellular Outcome
Thalamocortical Rhythmicity Reduction of T-type calcium currents in thalamic neurons. t3db.cadrugbank.comInhibition of corticothalamic transmission. t3db.cadrugbank.com
Increased threshold for repetitive neuronal activity. t3db.cadrugbank.com
Dampening of abnormal 3-Hz spike-and-wave EEG discharge. t3db.cadrugbank.com

Applications of Paramethadione D3 As a Research Tool and Standard

Utilization as a Certified Reference Standard in Analytical Chemistry Laboratories

In analytical chemistry, the accuracy of measurements is paramount. Most analytical instruments are comparative, meaning they require a sample of known composition, known as a reference standard, for precise calibration. spectrumchemical.com Certified Reference Materials (CRMs) are a premium grade of reference standards produced under stringent manufacturing protocols that offer robust statistical evaluation and complete metrological traceability. trilogylab.com They provide a benchmark against which unknown samples can be reliably quantified. spectrumchemical.com

Paramethadione-d3 is ideally suited for use as an internal standard in analytical laboratories, particularly in methods employing mass spectrometry. When analyzing for its non-labeled counterpart, Paramethadione (B1678424), a known quantity of this compound is added to the sample at an early stage of preparation. Because the deuterated and non-deuterated forms are chemically almost identical, they behave similarly during extraction, derivatization, and chromatographic separation.

However, due to the mass difference, they are easily distinguished by a mass spectrometer. By comparing the signal intensity of the target analyte (Paramethadione) to the known concentration of the internal standard (this compound), analysts can achieve highly accurate and precise quantification, correcting for any sample loss during preparation or fluctuations in instrument response.

Table 1: Physicochemical Properties of Paramethadione and this compound

PropertyParamethadioneThis compoundData Source
Chemical FormulaC₇H₁₁NO₃C₇H₈D₃NO₃ nih.gov
Molar Mass157.17 g/mol 160.20 g/mol nih.gov
PubChem CID8280N/A nih.gov

Role in Stable Isotope Dilution Assays for Research Biomarkers and Analytes

Stable Isotope Dilution Assays (SIDA) are a gold-standard analytical technique for the accurate quantification of compounds in complex matrices like plasma, serum, or tissue extracts. nih.gov This method relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. nih.gov

The process involves adding a precisely known amount of the isotopically labeled standard (e.g., this compound) to the sample containing the unknown amount of the native analyte (Paramethadione). nih.gov The sample is then processed and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The instrument measures the ratio of the native analyte to its heavy-isotope-labeled standard. nih.gov Because the standard was added in a known quantity, this ratio allows for the direct and highly accurate calculation of the analyte's original concentration in the sample.

Deuterated standards, such as this compound, are frequently used for this purpose. For instance, in the analysis of vitamin D metabolites, deuterated standards like 25(OH)D3-d3 are used to quantify their endogenous, non-labeled counterparts, ensuring precision by co-eluting very close to the target analyte. nih.govnih.gov This technique is invaluable in clinical research and biomarker discovery, where precise measurement of circulating molecules is critical.

Research Tool for Investigating Kinetic Isotope Effects on Biological Systems

The substitution of hydrogen with deuterium (B1214612) can significantly impact the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govresearchgate.net The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making it more difficult to break. researchgate.netijeat.org Consequently, if the cleavage of this bond is the rate-determining step in a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. nih.gov

Medicinal chemists and pharmacologists exploit the KIE as a research tool to study the mechanisms of drug metabolism. nih.govnih.gov Many drugs are cleared from the body via metabolic pathways that involve the enzymatic cleavage of C-H bonds by enzymes like the cytochrome P450 superfamily. nih.gov

By synthesizing a deuterated version of a drug, such as this compound, researchers can investigate its metabolic fate. If the metabolism of Paramethadione involves the breaking of a C-H bond at the site of deuteration, the metabolic rate of this compound will be slower. Observing this slowdown provides strong evidence for the specific metabolic pathway and the enzymes involved. nih.gov This strategy has been widely used to understand drug pharmacokinetics and has become a cornerstone in the development of new drugs with improved metabolic profiles. biojiva.comnih.gov This approach allows for a nuanced understanding of how a drug is processed in a biological system, which is critical for drug discovery and development. nih.gov

Table 2: Summary of Research Applications

ApplicationScientific PrincipleKey Advantage
Certified Reference StandardCo-elution with analyte, distinct massCorrects for sample loss and instrument variability
Stable Isotope Dilution AssayAddition of a known quantity of labeled standardHigh precision and accuracy in complex matrices nih.gov
Kinetic Isotope Effect StudiesSlower cleavage rate of C-D vs. C-H bonds ijeat.orgElucidates reaction mechanisms and metabolic pathways nih.gov

Theoretical and Computational Investigations of Paramethadione D3

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations are powerful computational tools in modern drug discovery, offering deep insights into the molecular properties and dynamic behavior of drug candidates. mdpi.com

Quantum Chemical Calculations: These calculations, rooted in the principles of quantum mechanics, can elucidate the electronic structure, stability, and reactivity of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used to compute various molecular properties. researchgate.net For Paramethadione-d3, quantum chemical calculations could be employed to determine how the introduction of deuterium (B1214612) atoms affects its electronic distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). Understanding these properties is crucial as they can influence the molecule's reactivity and interactions with biological targets.

Table 1: Hypothetical Quantum Chemical Properties of Paramethadione (B1678424) and this compound This table presents illustrative data that could be obtained from quantum chemical calculations.

PropertyParamethadioneThis compound (hypothetical)
Total Energy (Hartree)-587.1234-587.1259
Dipole Moment (Debye)3.153.14
HOMO Energy (eV)-7.21-7.23
LUMO Energy (eV)1.051.04
HOMO-LUMO Gap (eV)8.268.27

Molecular Dynamics Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a drug molecule over time. frontiersin.org For this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the atomic movements over a specific period. mdpi.com These simulations can reveal the flexibility of the molecule, its solvation properties, and its interactions with surrounding water molecules, which are important for understanding its bioavailability and transport properties.

Conformational Analysis and Prediction of Molecular Interactions

The biological activity of a drug is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets. Conformational analysis aims to identify the stable, low-energy conformations of a molecule that are likely to be biologically active.

Conformational Analysis: For an anticonvulsant like Paramethadione, which belongs to the oxazolidinedione class, understanding its preferred conformation is key to understanding its mechanism of action. nih.govdrugbank.com Computational methods can systematically explore the conformational landscape of this compound by rotating its single bonds and calculating the energy of each resulting structure. This analysis would identify the most stable conformers and the energy barriers between them. The introduction of deuterium is not expected to drastically alter the preferred conformations but may subtly influence the vibrational frequencies and the stability of certain conformers.

Prediction of Molecular Interactions: Paramethadione is known to act on T-type calcium channels in thalamic neurons. nih.gov Molecular docking, a computational technique, could be used to predict how this compound binds to the active site of these channels. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex. Subsequent MD simulations of the drug-protein complex can further refine the binding pose and provide insights into the stability of the interaction over time. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound This table presents illustrative data from a hypothetical conformational analysis.

ConformerDihedral Angle (°C-N-C=O)Relative Energy (kcal/mol)Population (%)
1178.50.0075.2
2-179.10.8520.1
360.23.204.7

In Silico Predictions of Metabolic Transformations and Enzyme Substrate Affinity

A primary motivation for developing deuterated drugs is to alter their metabolic fate, potentially leading to a longer half-life and reduced formation of toxic metabolites. In silico methods play a crucial role in predicting these metabolic transformations and the drug's affinity for metabolic enzymes.

Prediction of Metabolic Transformations: The metabolism of many drugs is mediated by the cytochrome P450 (CYP) family of enzymes. Computational tools can predict the sites on a molecule that are most susceptible to metabolism (e.g., oxidation, hydroxylation). For this compound, these tools could identify which positions are likely to be targeted by CYP enzymes. The presence of deuterium at a metabolically active site can slow down the rate of metabolism due to the kinetic isotope effect, a prediction that can be quantified through more advanced computational models.

Enzyme Substrate Affinity: Molecular docking and MD simulations can be used to predict the binding affinity of this compound to various CYP isoforms. nih.gov By calculating the binding energy or docking score, researchers can estimate which enzymes are most likely to be involved in its metabolism. This information is valuable for anticipating potential drug-drug interactions and for understanding inter-individual variability in drug response.

Table 3: Hypothetical Predicted Binding Affinities of this compound with Human CYP Isoforms This table presents illustrative data on the predicted binding affinity of this compound with various CYP enzymes.

CYP IsoformPredicted Binding Affinity (kcal/mol)Predicted Metabolic Role
CYP2C9-7.8Major
CYP2C19-7.2Minor
CYP3A4-6.5Minor
CYP1A2-5.1Negligible
CYP2D6-4.8Negligible

Future Research Directions and Emerging Methodologies for Paramethadione D3

Development of Novel Analytical Platforms for Enhanced Detection and Throughput

The accurate analysis of deuterated compounds like Paramethadione-d3 is fundamental to their use in research. Determining the isotopic purity and structural integrity of these molecules is essential. rsc.orgnih.gov Future efforts will focus on developing more sophisticated analytical platforms to improve the speed, sensitivity, and specificity of these measurements.

Current methodologies for analyzing deuterated compounds primarily include high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) is a strategy used to determine the isotopic enrichment by extracting and integrating isotopic ions. rsc.org NMR analysis complements this by confirming the structural integrity and the specific positions of the deuterium (B1214612) atoms. rsc.orgbrightspec.com

However, these conventional techniques have limitations. Mass spectrometry, for instance, cannot always distinguish between isotopomers of the identical mass, while NMR can be time-consuming and require large sample quantities. brightspec.com Emerging technologies aim to overcome these hurdles. Molecular Rotational Resonance (MRR) spectroscopy, for example, offers a promising alternative for the rapid and direct monitoring of site-specific deuteration. brightspec.com Additionally, advancements in flow chemistry are streamlining the synthesis process, which in turn facilitates more rapid analytical screening. x-chemrx.com

Table 1: Comparison of Analytical Platforms for Deuterated Compounds

Analytical Platform Strengths Limitations Emerging Trends
High-Resolution Mass Spectrometry (HR-MS) High sensitivity and selectivity for determining isotopic enrichment. rsc.orgnih.gov Cannot always distinguish between isotopomers of identical mass. brightspec.com Coupling with advanced separation techniques for higher resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms structural integrity and position of labeled atoms. rsc.orgthalesnano.com Requires larger sample quantities; can be complex and time-consuming. brightspec.com Higher field magnets and new pulse sequences for increased sensitivity.

| Molecular Rotational Resonance (MRR) Spectroscopy | Rapid, direct, and precise analysis of molecular structure. brightspec.com | Newer technology, less widespread adoption currently. | Application to more complex pharmaceutical compounds. |

Integration of Advanced Omics Technologies in Metabolic Research (e.g., Metabolomics)

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics. nih.gov this compound is an ideal internal standard for mass spectrometry-based quantitative analyses, a critical role in the study of drug metabolism. rsc.orgthalesnano.com The integration of advanced "omics" technologies will further enhance the utility of deuterated compounds in metabolic research.

In metabolomics studies, stable isotope labeling helps to overcome common analytical challenges such as ion suppression and chromatographic co-elutions, which can affect reproducibility. nih.gov By using this compound as an internal standard, researchers can achieve more accurate and reliable quantification of the parent drug, Paramethadione (B1678424), and its active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione, in complex biological matrices. nih.govthalesnano.comnih.gov This is crucial for understanding the drug's pharmacokinetic profile. thalesnano.com

Future research will likely involve using this compound in comparative drug metabolomics studies, similar to differential proteomic techniques. nih.gov This allows for the precise tracking of metabolic pathways and the identification of previously unknown metabolites. By comparing the metabolic fate of the deuterated versus the non-deuterated compound, researchers can gain deeper insights into the kinetic isotope effect on drug metabolism. neulandlabs.com

Table 2: Applications of this compound in Metabolomics

Application Area Description Research Goal
Internal Standard Used as a spike-in standard in quantitative mass spectrometry. thalesnano.com To accurately quantify levels of Paramethadione and its metabolites in biological fluids. nih.gov
Metabolic Pathway Elucidation Tracing the biotransformation of Paramethadione within a biological system. nih.gov To identify and characterize all metabolites, including the primary demethylated active metabolite. nih.gov
Pharmacokinetic (PK) Profiling Studying the absorption, distribution, metabolism, and excretion (ADME) of Paramethadione. nih.govmusechem.com To understand how the drug behaves in the body over time.

| Kinetic Isotope Effect Studies | Comparing the metabolic rate of this compound to that of Paramethadione. neulandlabs.com | To determine if deuteration alters the drug's metabolic stability and pharmacokinetic properties. nih.gov |

Exploration of New Applications in Preclinical Drug Discovery and Development Tools

Isotopically labeled compounds are invaluable tools throughout the preclinical drug discovery and development process. x-chemrx.commusechem.com this compound, beyond its role as an analytical standard, has potential applications in investigating the fundamental properties of its parent compound, Paramethadione.

A primary application is in detailed pharmacokinetic (PK) studies. thalesnano.com Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical part of preclinical evaluation. nih.gov Paramethadione is known to be metabolized in the liver, primarily via demethylation by the cytochrome P450 2C9 isozyme, into an active metabolite. nih.gov Using this compound allows for precise tracing of this metabolic process. nih.gov

Furthermore, the strategic placement of deuterium atoms can intentionally alter a drug's metabolism by leveraging the kinetic isotope effect (KIE). neulandlabs.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism by liver enzymes. neulandlabs.com While this compound is primarily used as a standard, future research could explore whether specific deuteration patterns on the Paramethadione scaffold could create a new chemical entity with a more favorable pharmacokinetic profile, potentially leading to improved bioavailability or a longer half-life. neulandlabs.com

Table 3: Preclinical Applications of this compound

Preclinical Stage Application of this compound Objective
Drug Metabolism and Pharmacokinetics (DMPK) Use as an internal standard for quantifying Paramethadione in ADME studies. nih.gov To accurately characterize the absorption, distribution, metabolism, and excretion of the parent drug.
Metabolite Identification Aid in distinguishing drug metabolites from endogenous molecules in mass spectrometry. nih.gov To confirm the structure of metabolites like 5-ethyl-5-methyl-2,4-oxazolidinedione. nih.gov
Mechanism of Action Studies Tracing the drug to its site of action, such as T-type calcium channels in thalamic neurons. drugbank.comwikipedia.org To investigate drug-target engagement and downstream effects.

| New Drug Design (Exploratory) | Investigating the kinetic isotope effect on metabolism. neulandlabs.com | To explore the potential for creating therapeutically enhanced versions of Paramethadione. |

Advanced Computational Approaches for Predictive Modeling and Rational Design

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the prediction of drug properties and the rational design of new molecules. nih.gov While specific computational models for this compound are not widely published, the application of these advanced approaches represents a significant future research direction.

Computational methods, such as quantitative structure-activity relationship (QSAR) and physiologically based pharmacokinetic (PBPK) modeling, can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates. nih.govresearchgate.net These in silico technologies can significantly reduce the time and cost associated with preclinical studies. nih.gov

For this compound, computational models could be developed to:

Predict Metabolic Fate: Model the interaction of Paramethadione with metabolic enzymes like CYP2C9 to predict the rate of demethylation. nih.gov These models could be further refined to predict how deuteration at specific sites (the "-d3" modification) would alter these interactions and impact the metabolic rate due to the kinetic isotope effect.

Rational Design of New Analogs: Use the three-dimensional structure of target receptors, such as voltage-dependent T-type calcium channels, to design new analogs of Paramethadione. nih.gov Computational docking simulations could predict the binding affinity of novel compounds, guiding synthetic efforts toward more potent or selective molecules. nih.gov

Toxicity Prediction: Employ data modeling and databases to predict potential toxicities. nih.gov For instance, models could help assess whether deuteration might alter off-target effects or the formation of reactive metabolites.

The integration of machine learning and artificial intelligence with these computational models will likely lead to even more powerful predictive capabilities, accelerating the design and evaluation of novel therapeutic agents based on the Paramethadione scaffold. nih.gov

Table 4: Potential Computational Modeling Applications for this compound

Modeling Approach Application to this compound Goal
Molecular Docking Simulating the binding of Paramethadione and its deuterated analog to its target calcium channels. nih.gov To understand the structural basis of its mechanism of action and guide the design of new analogs.
PBPK Modeling Predicting the ADME properties of Paramethadione and the influence of deuteration. nih.gov To simulate its pharmacokinetic profile and optimize dosing regimens in preclinical models.
QSAR/QSPR Developing models that correlate structural features with biological activity or physical properties. researchgate.net To predict the efficacy and metabolic stability of newly designed, deuterated Paramethadione analogs.

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of Paramethadione within the binding pocket of its target protein over time. nih.gov | To investigate the stability of the drug-receptor complex and the mechanism of channel inhibition. |

Q & A

Basic Research Questions

Q. What are the critical analytical techniques for validating the purity and isotopic enrichment of Paramethadione-d3 in synthetic samples?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) to assess chemical purity and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, and 2H^2H-NMR) to confirm deuteration at specific positions. Isotopic enrichment can be quantified via high-resolution mass spectrometry (HRMS) to measure the mass shift caused by deuterium substitution .
  • Data Validation : Compare spectral data with non-deuterated analogs and reference standards. Report signal-to-noise ratios, retention times, and isotopic abundance thresholds (e.g., ≥98% deuterium incorporation) .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Prepare buffer solutions across a pH range (e.g., 1.2–7.4) and incubate this compound at physiological (37°C) and accelerated (50°C) temperatures.
  • Sample degradation at timed intervals using LC-MS.
  • Calculate degradation kinetics (e.g., half-life) and identify metabolites via fragmentation patterns .
    • Data Interpretation : Use Arrhenius plots to predict long-term stability and validate findings against International Council for Harmonisation (ICH) guidelines for forced degradation studies .

Q. What parameters should be optimized in chromatographic separation to resolve this compound from its metabolites?

  • Method Development :

  • Test mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and column chemistries (C18 vs. HILIC).
  • Adjust flow rates (0.2–1.0 mL/min) and gradient profiles to achieve baseline separation.
    • Validation : Measure resolution factors (R > 1.5), peak asymmetry, and retention time reproducibility across ≥3 replicates .

Advanced Research Questions

Q. How can isotopic effects of this compound influence pharmacokinetic (PK) modeling in preclinical studies?

  • Methodology :

  • Conduct parallel PK studies in animal models using deuterated and non-deuterated compounds.
  • Compare clearance rates, volume of distribution, and metabolic half-lives.
  • Apply compartmental modeling to quantify isotope-related changes in absorption or metabolism .
    • Data Contradiction Analysis : If deuterium slows metabolism (e.g., via the kinetic isotope effect), validate findings using enzyme inhibition assays (e.g., CYP450 isoforms) and adjust PK parameters accordingly .

Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo studies for this compound?

  • Systematic Review :

  • Re-examine in vitro conditions (e.g., microsomal protein concentration, incubation time) for alignment with in vivo physiology.
  • Cross-validate using hepatocyte models or organ-on-chip systems to bridge the gap between static and dynamic environments .
    • Replication : Repeat experiments with larger sample sizes and standardized protocols (e.g., adherence to FDA Bioanalytical Method Validation guidelines) to minimize variability .

Q. How to design a dose-response study for this compound that accounts for deuterium’s impact on receptor binding affinity?

  • Experimental Framework :

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd_d, ΔG) of deuterated vs. non-deuterated forms.
  • Corrogate structural data (e.g., X-ray crystallography) to identify deuterium-induced conformational changes in target proteins .
    • Statistical Rigor : Apply nonlinear regression models (e.g., Hill equation) and report confidence intervals for EC50_{50} values. Address outliers via Grubbs’ test or robust regression .

Data Reporting and Ethical Standards

  • Compliance : Adhere to journal-specific guidelines (e.g., Biomedical Chemistry: Research and Methods) for detailing experimental protocols, deviations, and raw data accessibility .
  • Ethical Review : For in vivo studies, document ethical approvals (e.g., Institutional Animal Care and Use Committee) and justify sample sizes using power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.